Ethyl 2-amino-3-cyclopropylpropanoate hydrochloride
Overview
Description
Ethyl 2-amino-3-cyclopropylpropanoate hydrochloride is a chemical compound that belongs to the class of amino acids. It is commonly used in medical research for its potential therapeutic effects and in industrial research for its use in manufacturing processes.
Preparation Methods
The synthesis of ethyl 2-amino-3-cyclopropylpropanoate hydrochloride typically involves the reaction of ethyl 2-bromo-3-cyclopropylpropanoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at a temperature range of 0-50°C. The product is then purified by recrystallization or chromatography .
Chemical Reactions Analysis
Ethyl 2-amino-3-cyclopropylpropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form substituted derivatives
Scientific Research Applications
Ethyl 2-amino-3-cyclopropylpropanoate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the manufacturing of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-cyclopropylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Ethyl 2-amino-3-cyclopropylpropanoate hydrochloride can be compared with other similar compounds, such as:
Ethyl 2-amino-3-cyclopropylpropanoate: The non-hydrochloride form of the compound.
Ethyl 2-amino-3-cyclopropylbutanoate: A similar compound with a butanoate group instead of a propanoate group.
Ethyl 2-amino-3-cyclopropylacetate: A compound with an acetate group instead of a propanoate group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity .
Properties
IUPAC Name |
ethyl 2-amino-3-cyclopropylpropanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7(9)5-6-3-4-6;/h6-7H,2-5,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVHSCUCSKEKJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1CC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375471-56-9 | |
Record name | ethyl 2-amino-3-cyclopropylpropanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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